molecular formula C6H2ClF4N B1409270 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine CAS No. 1227574-58-4

2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine

Cat. No.: B1409270
CAS No.: 1227574-58-4
M. Wt: 199.53 g/mol
InChI Key: DGYAIVJCVHSWAB-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine is a versatile halogenated pyridine derivative designed for advanced chemical synthesis and research. This compound integrates chlorine, fluorine, and a trifluoromethyl group on the pyridine ring, creating a unique electronic and steric profile that is highly valuable in molecular design . Compounds within the trifluoromethylpyridine (TFMP) family are recognized for their significant contributions to the development of modern agrochemicals and pharmaceuticals . The biological activity of TFMP derivatives is attributed to the synergistic effect of the strong electron-withdrawing nature of the trifluoromethyl group, which influences the molecule's lipophilicity, metabolic stability, and biomolecular affinity . Researchers utilize this multi-halogenated TFMP intermediate as a key building block in the discovery and synthesis of novel active ingredients . Its specific reactivity makes it suitable for a range of metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the creation of diverse compound libraries for screening . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-chloro-4-fluoro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-5-2-3(8)1-4(12-5)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYAIVJCVHSWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252797
Record name 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227574-58-4
Record name 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview

This approach involves a multi-step process starting from pyridine derivatives, with key steps including chlorination, fluorination, and trifluoromethylation, often utilizing fluorinating agents like hydrogen fluoride and chlorinating agents such as thionyl chloride.

Key Steps and Conditions

  • Preparation of Intermediate:

    • Starting from 2-chloropyridine derivatives, chlorination or substitution reactions are performed to introduce chlorine and fluorine atoms at specific positions.
    • For example, the synthesis of 2-fluoro-6-(trichloromethyl)pyridine involves chlorination of 2-chloropyridine followed by fluorination.
  • Fluorination Process:

    • As per patent WO2015151116A2, a liquid-phase fluorination of 2-chloro-6-(trichloromethyl)pyridine with hydrogen fluoride occurs under high temperature (~190°C) and pressure (20-30 kg/cm²) over approximately 20 hours.
    • The process yields 2-fluoro-6-(trifluoromethyl)pyridine with high purity (~99.96%) and yield (~80.2%) after distillation and purification.
  • Trifluoromethylation:

    • The trifluoromethyl group is introduced via fluorination of chlorinated intermediates, often involving fluorinating agents like hydrogen fluoride, with the process being environmentally intensive but scalable.

Advantages and Challenges

Aspect Details
Reaction Conditions High temperature and pressure, requiring specialized equipment
Yield Up to 80.2% for the fluorination step
Environmental Impact Use of hazardous HF and chlorinated solvents, requiring scrubbing and recycling
Scalability Proven industrial process with recycling of unreacted materials

Synthesis via Direct Chlorination and Fluorination of Pyridine

Method Overview

This method involves direct functionalization of pyridine rings through chlorination, followed by fluorination using fluorinating agents like antimony trifluoride or potassium fluoride.

Key Steps and Conditions

  • Chlorination:

    • Pyridine derivatives are chlorinated at specific positions using reagents such as phosphorus oxychloride or thionyl chloride, often under reflux conditions.
  • Fluorination:

    • As per patents US 3682936 and 3609158, fluorination involves reacting chlorinated pyridines with antimony trifluoride or potassium fluoride at elevated temperatures (~350°C).
    • These reactions produce fluorinated pyridines, including 2-fluoro-6-(trifluoromethyl)pyridine, with high yields after distillation.

Advantages and Challenges

Aspect Details
Reaction Conditions Very high temperatures (~350°C) and corrosive reagents
Yield Typically high, but process complexity increases with scale
Environmental Impact Use of toxic reagents and high energy consumption
Scalability Industrially feasible but requires specialized equipment

Synthesis via Trifluoromethylation of Pyridine Derivatives

Method Overview

This approach involves the direct introduction of the trifluoromethyl group onto pyridine rings, often via reagents like trifluoromethyl copper or other active trifluoromethyl species.

Key Steps and Conditions

  • Construction of Pyridine Ring:

    • Building the pyridine core from trifluoromethyl-containing precursors.
  • Trifluoromethylation:

    • Using trifluoromethyl copper or similar reagents, the trifluoromethyl group is substituted onto the pyridine ring, often in the presence of catalysts under mild to moderate conditions.

Advantages and Challenges

Aspect Details
Reaction Conditions Milder conditions compared to chlorination-fluorination methods
Yield Variable, depending on the specific reagents and substrates
Environmental Impact Generally less hazardous but depends on trifluoromethyl source
Scalability Suitable for laboratory synthesis; industrial scale requires optimization

Summary of Data and Reaction Parameters

Method Starting Material Reagents Reaction Conditions Yield Notes
Multi-step chlorination-fluorination 2-chloropyridine derivatives Hydrogen fluoride, thionyl chloride High temperature (~190°C), high pressure Up to 80.2% Proven industrial process, hazardous reagents
Direct chlorination and fluorination Pyridine derivatives Antimony trifluoride, potassium fluoride Reflux at 350°C High Requires specialized equipment
Trifluoromethylation Pyridine precursors Trifluoromethyl copper Mild to moderate conditions Variable Less hazardous, flexible

Scientific Research Applications

Chemical Synthesis and Intermediates

2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various chemical compounds. The trifluoromethyl group is known to enhance the biological activity and lipophilicity of compounds, making them more effective in their respective applications.

Table 1: Key Synthesis Pathways Involving this compound

Reaction Type Product Application
Nucleophilic substitution2-Fluoro-6-(trifluoromethyl)pyridineIntermediate for agrochemical synthesis
Hydrolysis2-Hydroxy-6-(trifluoromethyl)pyridinePotential pharmaceutical applications
FluorinationVarious fluorinated derivativesEnhanced bioactivity in drug formulations

Pharmaceutical Applications

The incorporation of fluorine into organic molecules is a well-established strategy to improve the pharmacokinetic properties of drugs. Fluorinated compounds often exhibit increased metabolic stability and improved binding affinity to biological targets.

Case Study: Development of Anticholinergic Agents

Research indicates that derivatives of this compound may enhance the efficacy of anticholinergic drugs by improving their selectivity and potency. For instance, studies have shown that modifications to the pyridine ring can significantly affect receptor binding profiles and therapeutic outcomes .

Table 2: Pharmacological Properties of Fluorinated Compounds

Compound Target Receptor Activity
This compoundMuscarinic acetylcholine receptorsPositive allosteric modulator
Related fluorinated derivativesVarious GPCRsEnhanced receptor affinity

Agrochemical Applications

Fluorinated pyridines are also pivotal in the development of agrochemicals. The unique properties imparted by trifluoromethyl groups contribute to the effectiveness of pesticides and fungicides.

Case Study: Picoxystrobin

One notable application is in the synthesis of picoxystrobin, a widely used fungicide. The compound's structure features a pyridine ring that enhances its activity against a broad spectrum of fungal pathogens . The production process for picoxystrobin involves utilizing intermediates derived from this compound, showcasing its importance in agricultural chemistry.

Environmental Considerations

While fluorinated compounds like this compound offer significant benefits in drug and agrochemical development, they also raise environmental concerns. The persistence and potential toxicity of organofluorine compounds necessitate thorough risk assessments.

Table 3: Environmental Impact Assessment

Aspect Consideration
PersistenceHigh stability in environmental conditions
ToxicityPotential adverse effects on wildlife and ecosystems
Regulatory StatusIncreasing scrutiny from environmental agencies

Mechanism of Action

The mechanism by which 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine exerts its effects is largely dependent on its chemical structure. The trifluoromethyl group significantly influences its reactivity and interaction with other molecules. In catalytic applications, it acts as a ligand, coordinating with metal centers to facilitate various chemical transformations .

Comparison with Similar Compounds

The structural and functional differences between 2-chloro-4-fluoro-6-(trifluoromethyl)pyridine and its analogs are critical to their applications. Below is a systematic comparison:

Structural Analogues and Substituent Effects
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
This compound Cl (2), F (4), CF₃ (6) C₆H₂ClF₄N 215.54* High reactivity, agrochemical intermediate -
2-Chloro-6-methyl-4-(trifluoromethyl)pyridine Cl (2), CH₃ (6), CF₃ (4) C₇H₅ClF₃N 195.57 Lower polarity; used in drug synthesis
2-Chloro-4-(trifluoromethyl)pyridine Cl (2), CF₃ (4) C₆H₃ClF₃N 181.55 Intermediate for pesticides
2-Chloro-6-phenyl-4-(trifluoromethyl)pyridine Cl (2), Ph (6), CF₃ (4) C₁₂H₇ClF₃N 257.64 Enhanced lipophilicity; material science
4-Chloro-5-fluoro-2-methylpyridine Cl (4), F (5), CH₃ (2) C₆H₅ClFN 145.56 Bioactive scaffold in pharmaceuticals

*Calculated based on analogous compounds.

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group at position 6 in the target compound enhances electron withdrawal compared to methyl (in 2-chloro-6-methyl-4-CF₃-pyridine) or phenyl groups (in 2-chloro-6-phenyl-4-CF₃-pyridine), increasing electrophilicity for nucleophilic substitution reactions .
  • Bioactivity: Pyridine derivatives with CF₃ and halogens (e.g., 9f in ) show neuroprotective activity (82% cell viability at 3 μM). The additional fluorine at position 4 in the target compound may improve metabolic stability compared to non-fluorinated analogs .

Biological Activity

2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple fluorine atoms in its structure is believed to enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas. Key findings include:

  • Anticancer Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced potency against certain cancer cell lines. For instance, similar trifluoromethyl-substituted compounds have shown increased activity against the MCF-7 breast cancer cell line compared to their non-fluorinated counterparts .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Some studies suggest that derivatives of pyridine with trifluoromethyl substitutions can inhibit bacterial growth effectively, making them candidates for antibiotic development .
  • Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and other diseases. For example, the inhibition of branched-chain amino acid transaminases (BCATs) by related compounds suggests a potential mechanism for therapeutic action against certain cancers .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIncreased potency against MCF-7 cell line
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Enzyme InhibitionInhibition of BCATs linked to cancer metabolism

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following hypotheses have been proposed based on structural activity relationship (SAR) studies:

  • Enhanced Lipophilicity : The introduction of fluorine atoms increases the lipophilicity of the compound, potentially improving its ability to penetrate cellular membranes and interact with intracellular targets.
  • Receptor Binding : Similar fluorinated compounds have shown improved binding affinity to specific receptors involved in disease pathways, suggesting that this compound may follow suit .

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for confirming the structure of 2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine?

  • Answer : Structural confirmation requires a combination of:

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR to identify fluorine and proton environments. For example, the trifluoromethyl group (CF3-\text{CF}_3) shows a characteristic triplet in 19F^{19}\text{F} NMR (~-60 ppm). Adjacent chlorine and fluorine substituents influence chemical shifts in 1H^{1}\text{H} NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+^+ for C6H2ClF4N\text{C}_6\text{H}_2\text{ClF}_4\text{N}: 229.97 g/mol) .
  • X-ray Crystallography : Resolves regiochemistry and bond angles, critical for distinguishing positional isomers (e.g., 4-fluoro vs. 5-fluoro substitution) .

Table 1 : Representative NMR Data (Hypothetical Example)

Proton Position1H^{1}\text{H} NMR (δ, ppm)19F^{19}\text{F} NMR (δ, ppm)
Pyridine C-H (position 3)8.2–8.5 (d, J=5.5J = 5.5 Hz)
CF3-\text{CF}_3-63.5 (t, J=9.1J = 9.1 Hz)
C-F (position 4)-112.4 (s)

Q. What safety protocols are recommended for handling this compound?

  • Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods or gloveboxes to avoid inhalation .
  • Waste Disposal : Segregate halogenated waste and treat via incineration or specialized chemical disposal services to prevent environmental release of fluorinated byproducts .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis .

Advanced Research Questions

Q. How to design a regioselective synthesis route for introducing chloro, fluoro, and trifluoromethyl groups on pyridine?

  • Answer :

  • Step 1 : Start with pyridine derivatives bearing directing groups (e.g., −NH2_2 or −OMe) to control electrophilic substitution. For example, use Pd-catalyzed C–H activation to introduce CF3-\text{CF}_3 at position 6 .
  • Step 2 : Halogenation via radical pathways (e.g., N-chlorosuccinimide for Cl at position 2) or Balz-Schiemann reaction for fluorine at position 4 .
  • Key Challenge : Competing reactivity of CF3-\text{CF}_3 (electron-withdrawing) may deactivate the ring; use Lewis acids (e.g., AlCl3_3) to enhance electrophilic substitution .

Q. How to resolve contradictions in reported reactivity due to electron-withdrawing substituents?

  • Answer :

  • Comparative Studies : Test reactivity against analogs (e.g., 2-chloro-6-(trifluoromethyl)pyridine vs. 4-fluoro derivatives) under identical conditions. For example, nucleophilic aromatic substitution (SNAr) may proceed faster at position 4-fluoro due to lower steric hindrance compared to 2-chloro .
  • Computational Analysis : Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and identify reactive sites. CF3-\text{CF}_3 groups increase positive charge at adjacent carbons, favoring nucleophilic attack .

Q. What strategies optimize the compound’s stability in biological assays?

  • Answer :

  • pH Control : Maintain assays at pH 6–8 to minimize hydrolysis of the C–Cl bond.
  • Co-solvents : Use DMSO or ethanol (<5% v/v) to enhance solubility without destabilizing the pyridine core .
  • Light Sensitivity : Store solutions in amber vials; UV-Vis studies show degradation peaks at 270 nm under UV exposure .

Data Contradiction Analysis

Q. Why do melting points vary across literature for similar halogenated pyridines?

  • Answer : Variations arise from:

  • Polymorphism : Crystallization solvents (e.g., ethanol vs. hexane) yield different polymorphs. For example, 2-chloro-6-(trifluoromethyl)pyridine melts at 123–124°C in hexane but 118–120°C in ethanol .
  • Impurities : Residual solvents (e.g., DMF) lower observed melting points. Purity verification via HPLC (>98%) is critical .

Table 2 : Comparative Physical Properties

CompoundMelting Point (°C)Purity Method
2-Chloro-6-(trifluoromethyl)pyridine123–124HPLC (99%)
4-Fluoro-2-chloropyridine89–91GC-MS (97%)

Methodological Recommendations

  • Synthesis : Prioritize transition-metal catalysis for regioselectivity .
  • Characterization : Combine X-ray crystallography with dynamic NMR to study conformational flexibility .
  • Safety : Follow GHS hazard codes H303 (oral toxicity) and H413 (aquatic hazard) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine
Reactant of Route 2
2-Chloro-4-fluoro-6-(trifluoromethyl)pyridine

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